molecular formula C8H15N3 B1351959 n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine CAS No. 474056-47-8

n-[(1-Methyl-1h-imidazol-2-yl)methyl]propan-2-amine

Cat. No.: B1351959
CAS No.: 474056-47-8
M. Wt: 153.22 g/mol
InChI Key: MZGSWPKAQUZWCP-UHFFFAOYSA-N
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Description

N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine typically involves the alkylation of 1-methylimidazole with an appropriate alkylating agent. One common method is the reaction of 1-methylimidazole with 2-chloropropane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives .

Scientific Research Applications

N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials science

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(2)10-6-8-9-4-5-11(8)3/h4-5,7,10H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGSWPKAQUZWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406431
Record name N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474056-47-8
Record name N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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